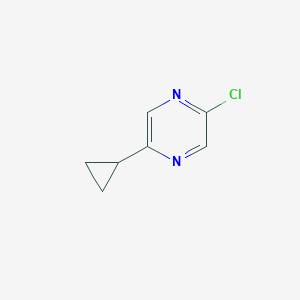
2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a fluorobiphenyl moiety, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluorobiphenyl-4-ylboronic acid with a suitable reagent under controlled conditions. Common methods include:
Grignard Reaction: Reacting 3-fluorobiphenyl-4-ylmagnesium bromide with a boronic ester precursor.
Boronic Acid Derivatization: Direct conversion of 3-fluorobiphenyl-4-ylboronic acid to the desired dioxaborolane derivative using appropriate reagents.
Industrial Production Methods: Industrial-scale production often employs continuous flow chemistry to ensure consistent quality and yield. The process involves the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition rates.
化学反応の分析
Types of Reactions: 2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. It can also undergo:
Oxidation: Conversion to corresponding boronic acids or esters.
Reduction: Reduction of the boronic ester to boronic acid derivatives.
Substitution Reactions: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., sodium carbonate), and solvents like toluene or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or Dess-Martin periodinane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds, useful in pharmaceuticals and materials science.
Oxidation: Boronic acids and esters, which are intermediates in various synthetic pathways.
Reduction: Boronic acid derivatives, which can be further functionalized.
科学的研究の応用
2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Development of pharmaceuticals, particularly in the design of new drugs.
Industry: Production of advanced materials and polymers.
作用機序
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the desired biaryl product. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes in organic synthesis.
類似化合物との比較
2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its fluorobiphenyl moiety, which enhances its reactivity and stability compared to other boronic acid derivatives. Similar compounds include:
3-Fluorobiphenyl-4-ylboronic Acid: Lacks the tetramethyl-1,3,2-dioxaborolane structure.
2-(2-Fluorobiphenyl-4-YL)-N-(3-methylpyridin-2-yl)propanamide: Used in pain-relief research.
2-(2-Fluorobiphenyl-4-YL)propionic Acid: Another derivative with different functional groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-(2-fluoro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)15-11-10-14(12-16(15)20)13-8-6-5-7-9-13/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDVTJCHDGZBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)](/img/structure/B3224943.png)
![2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine](/img/structure/B3224957.png)

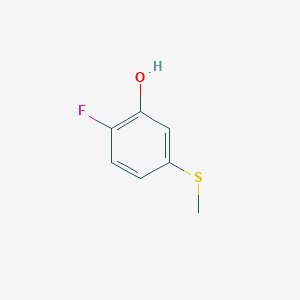
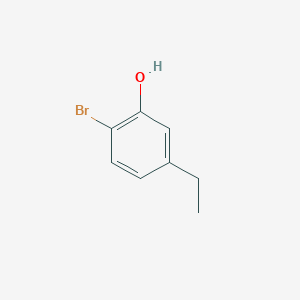

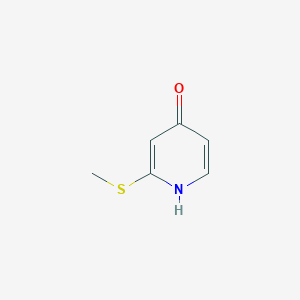

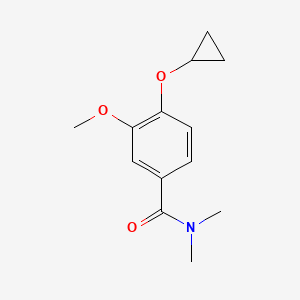

![N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide](/img/structure/B3225016.png)

![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B3225038.png)
